molecular formula C26H25ClN2O3 B12091271 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one

10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one

Cat. No.: B12091271
M. Wt: 448.9 g/mol
InChI Key: CBSWRAUYCIIUEI-UHFFFAOYSA-N
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Description

Lirequinil, also known as Ro41-3696, is a nonbenzodiazepine hypnotic drug that binds to benzodiazepine sites on the GABA A receptor. It was developed by Hoffmann-La Roche in the 1990s. In human clinical trials, Lirequinil was found to have similar efficacy to zolpidem, with fewer side effects such as clumsiness and memory impairment . it was slower acting than zolpidem, with peak plasma concentrations not reached until 2.5 hours after oral administration .

Preparation Methods

The synthesis of Lirequinil involves several steps:

    Acylation: The acylation of 2-(4-chlorophenyl)ethylamine with acetic anhydride in toluene produces an acetamide.

    Cyclization: This acetamide is cyclized with oxalyl chloride in dichloromethane to yield an oxazolidinedione.

    Further Cyclization: The oxazolidinedione is cyclized using ferric chloride in dichloromethane to form oxazolo-isoquinoline.

    Hydrolysis: This compound is hydrolyzed with hot sulfuric acid in methanol or acetic acid to provide 7-chloro-1-methyl-3,4-dihydroisoquinoline.

    Final Cyclization: The final cyclization with 3-(dimethylamino)-2-phenylacrylic acid ethyl ester in hot acetic acid gives benzoquinolizine.

    Bromination: The benzoquinolizine is brominated with N-bromosuccinimide in hot acetic acid to yield the 1-bromo compound.

    Condensation: This compound is condensed with 3(S)-ethoxypyrrolidine and carbon monoxide using palladium acetate in hot acetonitrile to furnish the target acyl pyrrolidine compound.

Chemical Reactions Analysis

Lirequinil undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can occur at the benzene ring or other reactive sites.

    Common Reagents and Conditions: Common reagents include oxalyl chloride, ferric chloride, sulfuric acid, acetic acid, and N-bromosuccinimide. Conditions often involve high temperatures and specific solvents like dichloromethane and acetonitrile.

    Major Products: The major products formed from these reactions include various intermediates and the final acyl pyrrolidine compound

Mechanism of Action

Lirequinil exerts its effects by binding to benzodiazepine sites on the GABA A receptor. This binding enhances the inhibitory effects of GABA, leading to sedation and hypnotic effects. The molecular targets include the GABA A receptor, and the pathways involved are related to the modulation of GABAergic neurotransmission .

Comparison with Similar Compounds

Lirequinil is similar to other nonbenzodiazepine hypnotics like zolpidem and zopiclone. it has unique properties:

Similar Compounds

Properties

IUPAC Name

10-chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSWRAUYCIIUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869935
Record name 10-Chloro-1-(3-ethoxypyrrolidine-1-carbonyl)-3-phenyl-6,7-dihydro-4H-pyrido[2,1-a]isoquinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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